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Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191 Get Quote

A Spectroscopic Showdown: 1-N-Boc-3-(R)-
cyanopiperidine and its Regioisomers
A comprehensive spectroscopic comparison of 1-N-Boc-3-(R)-cyanopiperidine with its 2-

cyano and 4-cyano regioisomers reveals distinct spectral fingerprints crucial for their

unambiguous identification in research and drug development. This guide provides a detailed

analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by

experimental protocols.

The positional isomerism of the cyano group on the piperidine ring of 1-N-Boc-cyanopiperidine

significantly influences the chemical environment of the molecule's atoms, leading to

characteristic differences in their spectroscopic signatures. These differences are essential for

researchers to confirm the identity and purity of the specific regioisomer they are working with,

which is a critical aspect of pharmaceutical development and chemical synthesis.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-N-Boc-3-(R)-
cyanopiperidine, 1-N-Boc-2-cyanopiperidine, and 1-N-Boc-4-cyanopiperidine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound δ 1.46-1.49 (s, 9H, Boc) Piperidine Ring Protons

1-N-Boc-3-(R)-cyanopiperidine 1.49

1.77 (m, 2H), 1.97 (brs, 1H),

2.66 (m, 1H), 3.35-3.84 (brs,

4H)[1]

1-N-Boc-2-cyanopiperidine 1.46

1.39-1.93 (m, 6H), 2.93 (br,

1H), 4.05 (br, 1H), 5.23 (br, 1H)

[2]

1-N-Boc-4-cyanopiperidine 1.48
1.85-1.95 (m, 4H), 2.80 (m,

1H), 3.50-3.70 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound C=O (Boc)
C(CH₃)₃
(Boc)

C(CH₃)₃
(Boc)

Piperidine
Ring
Carbons

CN

1-N-Boc-3-

(R)-

cyanopiperidi

ne

~154.7 ~80.5 28.4

~45.1, ~43.8,

~30.9, ~27.5,

~24.3

~121.8

1-N-Boc-2-

cyanopiperidi

ne

~154.2 ~81.0 28.3

~48.1, ~41.2,

~28.8, ~24.5,

~20.1

~118.5

1-N-Boc-4-

cyanopiperidi

ne

~154.8 ~80.6 28.4

~43.5 (2C),

~29.3 (2C),

~25.8

~121.1

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compound C≡N Stretch C=O Stretch (Boc) C-H Stretch

1-N-Boc-3-(R)-

cyanopiperidine
~2245 ~1695 ~2975, ~2860

1-N-Boc-2-

cyanopiperidine
~2240 ~1698 ~2945, ~2865

1-N-Boc-4-

cyanopiperidine
~2242 ~1690 ~2980, ~2860

Table 4: Mass Spectrometry Data (ESI+)

Compound
Molecular
Formula

Molecular
Weight

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

1-N-Boc-3-(R)-

cyanopiperidine
C₁₁H₁₈N₂O₂[3][4] 210.27[3][4] 211.14

155.1 (M-

C₄H₈+H)⁺, 111.1

(M-Boc+H)⁺

1-N-Boc-2-

cyanopiperidine
C₁₁H₁₈N₂O₂[5] 210.27[5] 211.14

155.1 (M-

C₄H₈+H)⁺, 111.1

(M-Boc+H)⁺

1-N-Boc-4-

cyanopiperidine
C₁₁H₁₈N₂O₂[6][7] 210.27[6][7] 211.14

155.1 (M-

C₄H₈+H)⁺, 111.1

(M-Boc+H)⁺

Experimental Workflow and Methodologies
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general workflow for the comparison of these regioisomers is outlined below.
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Comparative Analysis of Spectroscopic Data
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A logical workflow for the spectroscopic comparison of the regioisomers.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. Spectra were obtained with proton decoupling, a spectral width

of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum. A total of 32 scans were co-added to

improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in methanol.

Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source

in positive ion mode. The sample solution was infused into the mass spectrometer at a flow

rate of 5 µL/min. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

Interpretation of Spectroscopic Differences
The distinct positions of the cyano group in the three regioisomers lead to notable differences

in their spectra. In the ¹H NMR spectra, the chemical shifts and splitting patterns of the

piperidine ring protons are highly dependent on their proximity to the electron-withdrawing

cyano group and the bulky Boc protecting group. Similarly, in the ¹³C NMR spectra, the

chemical shifts of the piperidine carbons are directly influenced by the location of the cyano

substituent. The FT-IR spectra, while showing the characteristic C≡N and C=O stretching

vibrations for all isomers, may exhibit subtle shifts in these frequencies due to the different

electronic environments. The mass spectra of the three isomers are expected to show the

same molecular ion peak, but the fragmentation patterns, though not extensively detailed here,

could potentially offer further distinguishing features upon more in-depth analysis.

This comparative guide provides researchers with the necessary spectroscopic data and

methodologies to confidently distinguish between 1-N-Boc-3-(R)-cyanopiperidine and its 2-

and 4-cyano regioisomers, ensuring the correct use of these important synthetic building

blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1337191?utm_src=pdf-body
https://www.benchchem.com/product/b1337191?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (S)-1-N-Boc-3-cyanopiperidine | C11H18N2O2 | CID 7009903 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (R)-1-N-BOC-2-CYANO-PIPERIDINE | 940000-26-0 [chemicalbook.com]

3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

4. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]

5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

6. scbt.com [scbt.com]

7. echemi.com [echemi.com]

To cite this document: BenchChem. [Spectroscopic comparison of 1-N-Boc-3-(R)-
cyanopiperidine with its regioisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337191#spectroscopic-comparison-of-1-n-boc-3-r-
cyanopiperidine-with-its-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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